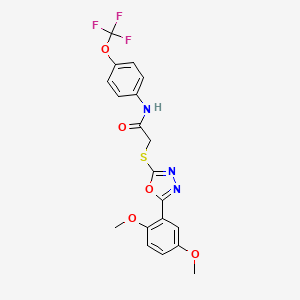

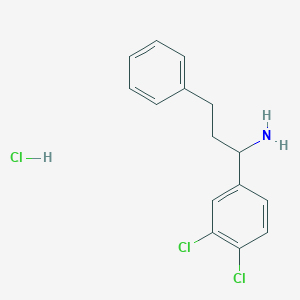

![molecular formula C7H9N3 B2713358 3-Azidotricyclo[2.2.1.02,6]heptane CAS No. 2416229-35-9](/img/structure/B2713358.png)

3-Azidotricyclo[2.2.1.02,6]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Azidotricyclo[2.2.1.02,6]heptane is a derivative of tricyclo[2.2.1.02,6]heptane . It is a complex organic compound that has been studied for its unique properties and potential applications .

Synthesis Analysis

The synthesis of 3-Azidotricyclo[2.2.1.02,6]heptane involves a series of complex reactions. For instance, 1-Methoxycarbonyl-4-azatricyclo[2.2.1.0 2.6]heptane has been prepared by an efficient carbonium ion mediated rearrangement . Another approach involves the reduction of spirocyclic oxetanyl nitriles .Molecular Structure Analysis

The molecular structure of 3-Azidotricyclo[2.2.1.02,6]heptane is complex due to its tricyclic nature. It is derived from tricyclo[2.2.1.02,6]heptane, which has a molecular weight of 136.2340 .Chemical Reactions Analysis

The chemical reactions involving 3-Azidotricyclo[2.2.1.02,6]heptane are complex and involve multiple steps. For instance, the formation of a highly strained 3-azabicyclo[3.2.0]heptane derivative through a catalyst-free multistep reaction has been studied .科学的研究の応用

Synthesis of Conformationally Rigid α-Amino Acid

Research conducted by Vasin, Korovin, and Razin (2016) demonstrated the synthesis of a conformationally rigid α-amino acid with a bicyclo[3.1.1]heptane skeleton. This was achieved through the conjugate addition of halo- and mercuroazidation to 1-phenyltricyclo-[4.1.0.02.7]heptane. The process involved reactions with N-bromo-, N-chloro-, N-iodosuccinimides, and mercury(II) acetate in the presence of sodium azide. This approach highlights the versatility of azido compounds in synthesizing structurally complex amino acids, potentially useful in the development of new pharmaceuticals or materials with unique properties (Vasin, Korovin, & Razin, 2016).

Advanced Building Blocks for Drug Discovery

Denisenko et al. (2017) developed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, positioning them as attractive building blocks for drug discovery. Utilizing common chemicals like benzaldehyde, allylamine, and cinnamic acid, this synthesis leverages intramolecular [2+2]-photochemical cyclization. Such building blocks are crucial for the rapid development of novel drugs by providing a versatile framework for constructing complex molecular architectures (Denisenko et al., 2017).

Novel Diastereoselective Multicomponent Cascade Reaction

Kriis, Ausmees, Pehk, Lopp, and Kanger (2010) discovered a novel multicomponent cascade reaction that led to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative. This reaction is highly diastereoselective, predominantly yielding one diastereoisomer, which underscores the potential of such azabicycloheptanes as important pharmacophores in medicinal chemistry. The ability to selectively synthesize one diastereoisomer over others is particularly valuable in the development of drugs with specific, desired effects (Kriis et al., 2010).

Azido-Bridged Disc-Like Heptanuclear Cobalt(II) Cluster

Research by Zhang, Wernsdorfer, Pan, Wang, and Gao (2006) introduced a disc-like heptanuclear Co(II)-cluster, demonstrating the utility of azido groups in the formation of complex metal clusters. This cluster shows slow relaxation at static zero and non-zero fields below 6 K, indicating its potential as a single-molecule magnet. Such materials could have applications in quantum computing, data storage, and magnetic sensors, highlighting the diverse applications of azido compounds beyond traditional organic synthesis (Zhang et al., 2006).

特性

IUPAC Name |

3-azidotricyclo[2.2.1.02,6]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-10-9-7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQGCWZBBHHMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C1C3C2N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidotricyclo[2.2.1.02,6]heptane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

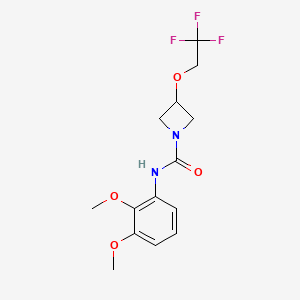

![4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2713275.png)

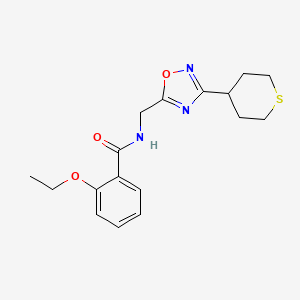

![methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate](/img/structure/B2713276.png)

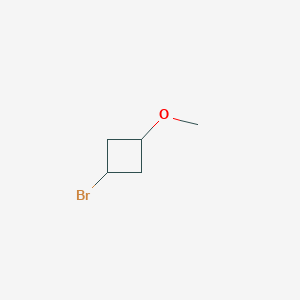

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2713278.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2713282.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2713286.png)

![6-Benzyl-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2713288.png)

![N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2713296.png)